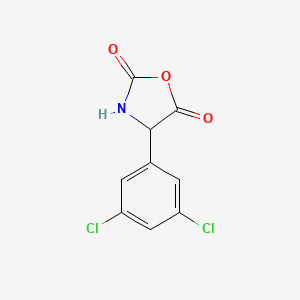
Neopentyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neopentyl Phosphorodichloridate is an organophosphorus compound with the chemical formula C5H11Cl2O2P. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often utilized in the preparation of various phosphorus-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neopentyl Phosphorodichloridate can be synthesized through the reaction of neopentyl alcohol with phosphorus oxychloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C5H11OH+POCl3→C5H11Cl2O2P+HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Neopentyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form neopentyl alcohol and phosphoric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.
Catalysts: Bases such as pyridine or triethylamine are used to neutralize by-products and drive the reaction to completion.
Major Products Formed:
Phosphoramidates: Formed by reaction with amines.
Phosphates: Formed by reaction with alcohols.
Neopentyl Alcohol and Phosphoric Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
Neopentyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: It is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into its derivatives has shown potential in the development of new pharmaceuticals, particularly in the area of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of Neopentyl Phosphorodichloridate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new phosphorus-nitrogen or phosphorus-oxygen bonds, depending on the nucleophile involved. The pathways and molecular targets vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Neopentyl Glycol: Another compound with a neopentyl group, used in the production of polyesters and plasticizers.
Phosphorochloridates: A broader class of compounds that includes Neopentyl Phosphorodichloridate, used in similar synthetic applications.
Uniqueness: this compound is unique due to its specific reactivity and the stability provided by the neopentyl group. This stability makes it a valuable intermediate in the synthesis of more complex organophosphorus compounds.
Propiedades
Fórmula molecular |
C5H11Cl2O2P |
|---|---|
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
1-dichlorophosphoryloxy-2,2-dimethylpropane |
InChI |
InChI=1S/C5H11Cl2O2P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3 |
Clave InChI |
GQNAJJFEBAGWDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)



![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)
![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)



![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)



